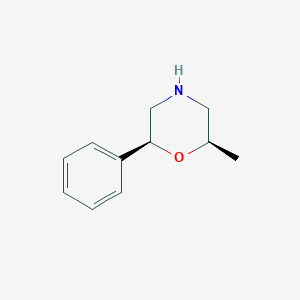
2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindole-5-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindole-5-carbaldehyde, otherwise known as 2,6-DPIC, is an organic compound with a unique structure. It is a derivative of isoindole, and is commonly used in the synthesis of various compounds due to its versatile reactivity. The structure of 2,6-DPIC is of interest to many researchers due to its potential applications in the field of medicinal chemistry.
科学研究应用
2,6-DPIC has been studied extensively in the fields of medicinal chemistry and biochemistry. One of its most promising applications is in the synthesis of a variety of heterocyclic compounds, such as isoindolines and pyrrolidines, which have been found to have potential therapeutic applications. Additionally, 2,6-DPIC can be used as a building block for the synthesis of a number of other compounds.
作用机制
The exact mechanism of action of 2,6-DPIC is still not fully understood. However, it is believed that the compound can act as an alkylating agent, potentially forming covalent bonds with proteins or other molecules. This could lead to changes in the structure and function of proteins, which could have a variety of effects on the body.
Biochemical and Physiological Effects
2,6-DPIC has been studied for its potential effects on the body. In vitro studies have shown that the compound can inhibit the growth of certain cancer cell lines, suggesting that it may have therapeutic applications. Additionally, the compound has been found to have anti-inflammatory and antioxidant properties in animal models, suggesting that it may have potential applications in the treatment of various diseases.
实验室实验的优点和局限性
2,6-DPIC has several advantages for use in laboratory experiments. It is relatively stable and has a relatively low toxicity, making it safe to use in the lab. Additionally, it is relatively easy to synthesize, making it an ideal compound for use in synthesis experiments. However, due to its reactive nature, it can be difficult to store and handle, and it can react with other compounds in solution, making it difficult to use in certain experiments.
未来方向
The potential applications of 2,6-DPIC are vast, and there are many future directions for research. One potential area of research is to further explore the compound’s potential therapeutic applications, such as its ability to inhibit the growth of cancer cells. Additionally, further research can be done to explore the compound’s potential as a building block for the synthesis of other compounds. Finally, further research can be done to explore the compound’s potential as an alkylating agent, and to better understand its mechanism of action.
合成方法
2,6-DPIC is typically synthesized through a multi-step process. The first step involves the reaction of 2-bromo-6-methylpyridine with ethyl chloroformate to form 2-bromo-6-methylpyridine ethyl ester. This is then reacted with potassium carbonate to form 2-bromo-6-methylpyridine ethyl carbonate. The carbonate is then hydrolyzed to form 2-bromo-6-methylpyridine ethyl alcohol. Finally, the alcohol is oxidized with sodium hypochlorite to form 2,6-DPIC.
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindole-5-carbaldehyde' involves the condensation of 3,4-dimethoxyphenylacetic acid with 2,6-dioxopiperidine-3-carboxylic acid, followed by cyclization and oxidation to form the final product.", "Starting Materials": [ "3,4-dimethoxyphenylacetic acid", "2,6-dioxopiperidine-3-carboxylic acid", "Acetic anhydride", "Sulfuric acid", "Sodium acetate", "Sodium nitrite", "Hydrochloric acid", "Sodium hydroxide", "Chloroform", "Ethanol" ], "Reaction": [ "Step 1: Condensation of 3,4-dimethoxyphenylacetic acid with 2,6-dioxopiperidine-3-carboxylic acid using acetic anhydride and sulfuric acid as catalysts to form 2-(3,4-dimethoxyphenyl)-2,6-dioxopiperidine-3-carboxylic acid.", "Step 2: Cyclization of 2-(3,4-dimethoxyphenyl)-2,6-dioxopiperidine-3-carboxylic acid using sodium acetate and acetic anhydride to form 2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindole-5-carboxylic acid.", "Step 3: Oxidation of 2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindole-5-carboxylic acid using sodium nitrite and hydrochloric acid to form 2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindole-5-carbaldehyde.", "Step 4: Purification of the final product using sodium hydroxide and chloroform, followed by recrystallization from ethanol." ] } | |
CAS 编号 |
2582979-82-4 |
产品名称 |
2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindole-5-carbaldehyde |
分子式 |
C14H12N2O4 |
分子量 |
272.3 |
纯度 |
95 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



